6-[(4-chlorophenyl)sulfonyl]-2-phenyl-5-(trifluoromethyl)-3(2H)-pyridazinone
Overview
Description
6-[(4-chlorophenyl)sulfonyl]-2-phenyl-5-(trifluoromethyl)-3(2H)-pyridazinone is a complex organic compound known for its unique chemical structure and properties. This compound features a pyridazinone core substituted with a chlorophenylsulfonyl group, a phenyl group, and a trifluoromethyl group. These substitutions confer distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-chlorophenyl)sulfonyl]-2-phenyl-5-(trifluoromethyl)-3(2H)-pyridazinone typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazinone core, followed by the introduction of the chlorophenylsulfonyl, phenyl, and trifluoromethyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance efficiency and consistency. Purification processes such as recrystallization, chromatography, and distillation are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
6-[(4-chlorophenyl)sulfonyl]-2-phenyl-5-(trifluoromethyl)-3(2H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyridazinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the aromatic rings or the pyridazinone core.
Scientific Research Applications
6-[(4-chlorophenyl)sulfonyl]-2-phenyl-5-(trifluoromethyl)-3(2H)-pyridazinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.
Medicine: Research has explored its potential as a pharmaceutical agent due to its ability to modulate biological pathways.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-[(4-chlorophenyl)sulfonyl]-2-phenyl-5-(trifluoromethyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 6-[(4-bromophenyl)sulfonyl]-2-phenyl-5-(trifluoromethyl)-3(2H)-pyridazinone
- 6-[(4-methylphenyl)sulfonyl]-2-phenyl-5-(trifluoromethyl)-3(2H)-pyridazinone
- 6-[(4-nitrophenyl)sulfonyl]-2-phenyl-5-(trifluoromethyl)-3(2H)-pyridazinone
Uniqueness
Compared to similar compounds, 6-[(4-chlorophenyl)sulfonyl]-2-phenyl-5-(trifluoromethyl)-3(2H)-pyridazinone is unique due to the presence of the chlorophenylsulfonyl group, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
6-(4-chlorophenyl)sulfonyl-2-phenyl-5-(trifluoromethyl)pyridazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3N2O3S/c18-11-6-8-13(9-7-11)27(25,26)16-14(17(19,20)21)10-15(24)23(22-16)12-4-2-1-3-5-12/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPALXJUMAOWXQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(C(=N2)S(=O)(=O)C3=CC=C(C=C3)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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